
RBP4 inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RBP4 inhibitor 1 is a potent and orally active inhibitor of retinol-binding protein 4 (RBP4), which plays a crucial role in the transport of retinol (vitamin A) from the liver to peripheral tissues. This compound has gained significant attention due to its potential therapeutic applications in treating diseases related to retinoid homeostasis, such as age-related macular degeneration and Stargardt disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RBP4 inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
RBP4 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions are intermediates that are further functionalized to yield the final this compound compound. These intermediates are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .
Aplicaciones Científicas De Investigación
RBP4 inhibitor 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
RBP4 inhibitor 1 exerts its effects by binding to retinol-binding protein 4, thereby preventing the transport of retinol from the liver to peripheral tissues. This inhibition disrupts the retinoid homeostasis, leading to a reduction in retinol levels in target tissues. The molecular targets and pathways involved include the retinol-binding protein 4 and its interactions with transthyretin and specific membrane receptors .
Comparación Con Compuestos Similares
Similar Compounds
BPN-14136: A novel RBP4 antagonist with good in vitro potency and selectivity, used in preclinical studies.
Sitagliptin: An oral dipeptidyl peptidase-4 inhibitor assessed for its potential as an RBP4 synthesis inhibitor.
Uniqueness of this compound
This compound is unique due to its potent and long-lasting blood RBP4-level-reducing effect, making it a promising candidate for therapeutic applications. Its ability to effectively inhibit retinol-binding protein 4 and reduce retinol levels in target tissues sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H13F6NO3 |
|---|---|
Peso molecular |
357.25 g/mol |
Nombre IUPAC |
2-[(3S)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1 |
Clave InChI |
ISWIGCDQVGGYGK-NSHDSACASA-N |
SMILES isomérico |
C1CN(C[C@H]1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)

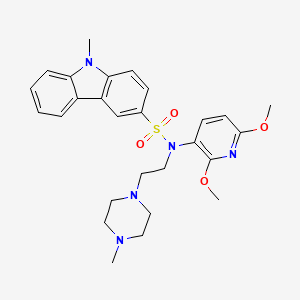
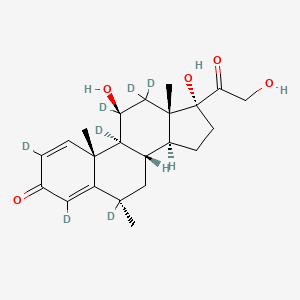
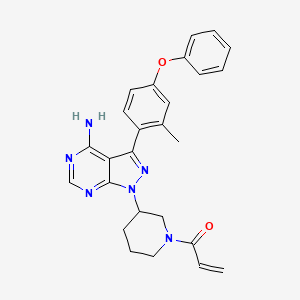
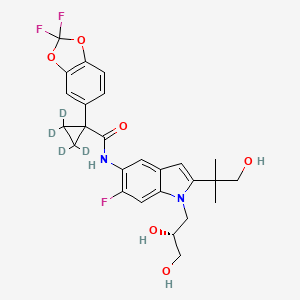
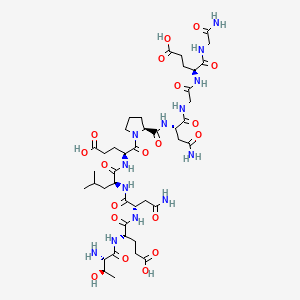
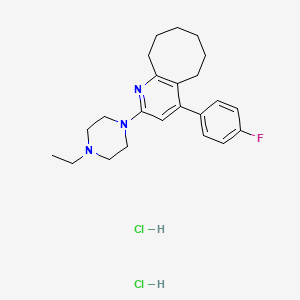

![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)




